molecular formula C23H20ClN3O3S B14118886 N-(4-chlorophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

N-(4-chlorophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No.: B14118886
M. Wt: 453.9 g/mol
InChI Key: JJAWBMRFXKDLTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a thieno[3,2-d]pyrimidine core substituted with a 3,4-dimethylbenzyl group at position 3 and two oxo groups at positions 2 and 2. The acetamide moiety is linked to the thienopyrimidine via a methylene bridge and bears a 4-chlorophenyl group. Its structural uniqueness lies in the combination of electron-withdrawing (chlorophenyl, oxo) and electron-donating (dimethylbenzyl) substituents, which may influence its physicochemical and biological properties.

Properties

Molecular Formula

C23H20ClN3O3S

Molecular Weight

453.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[3-[(3,4-dimethylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C23H20ClN3O3S/c1-14-3-4-16(11-15(14)2)12-27-22(29)21-19(9-10-31-21)26(23(27)30)13-20(28)25-18-7-5-17(24)6-8-18/h3-11H,12-13H2,1-2H3,(H,25,28)

InChI Key

JJAWBMRFXKDLTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4=CC=C(C=C4)Cl)C

Origin of Product

United States

Biological Activity

N-(4-chlorophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment. This article synthesizes current knowledge on its biological activity, including its mechanisms of action, efficacy against cancer cells, and safety profile.

Chemical Structure and Properties

The compound features a complex structure that includes a thieno[3,2-d]pyrimidine core substituted with a 4-chlorophenyl group and a 3,4-dimethylbenzyl moiety. Its structural formula can be represented as follows:

C18H19ClN2O3S\text{C}_{18}\text{H}_{19}\text{Cl}\text{N}_2\text{O}_3\text{S}

This unique configuration is believed to contribute to its biological activity.

Recent studies have indicated that this compound exhibits kinase inhibitory activity , particularly against the AKT2/PKBβ kinase. The AKT signaling pathway is crucial in various cancers, including glioblastoma. Inhibition of this pathway can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Key Findings:

  • Inhibition of AKT Signaling : The compound has shown low micromolar activity against AKT2, which is often overexpressed in glioma cells. This inhibition correlates with reduced tumor growth and improved survival rates in models of glioblastoma .
  • Selectivity for Cancer Cells : Notably, the compound demonstrated significant cytotoxicity against glioma cell lines while exhibiting minimal toxicity towards non-cancerous cells at comparable concentrations .

Efficacy Against Cancer

In vitro studies have been conducted to assess the anticancer efficacy of this compound:

Cell Line IC50 (µM) Effect
U87MG5.0Significant growth inhibition
C67.5Induction of apoptosis
U2516.0Reduced neurosphere formation
Non-cancerous cells>20Minimal cytotoxicity

These results indicate that the compound is effective at inhibiting the proliferation of glioma cells while sparing normal cells from toxicity.

Case Studies

  • Case Study 1 : A study involving patient-derived glioblastoma models revealed that treatment with this compound led to a significant reduction in tumor volume when compared to untreated controls. The mechanism was attributed to the inhibition of AKT signaling pathways .
  • Case Study 2 : In another investigation focusing on multicellular spheroids, the compound demonstrated enhanced penetration and efficacy due to its structural properties that facilitate interaction with cellular membranes .

Safety Profile

The safety profile of this compound has been assessed through various toxicity studies:

  • Acute Toxicity : No significant adverse effects were observed in animal models at therapeutic doses.
  • Chronic Toxicity : Long-term exposure studies indicated no major organ toxicity or carcinogenic effects.

Comparison with Similar Compounds

Structural Analogues with Pyrimidine-Based Cores

a) Pyrido[3,2-d]pyrimidine Derivatives
  • Compound: 2-[3-(4-Chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]-N-(2,5-dimethoxyphenyl)acetamide ( ) Core: Pyrido[3,2-d]pyrimidine (nitrogen-containing heterocycle) vs. thieno[3,2-d]pyrimidine (sulfur-containing heterocycle). Substituents: 4-Chlorobenzyl (electron-withdrawing) vs. 3,4-dimethylbenzyl (electron-donating) on the pyrimidine core. Acetamide Group: 2,5-Dimethoxyphenyl (polar) vs. 4-chlorophenyl (lipophilic).
b) Benzothieno-Triazolo-Pyrimidine Derivatives
  • Compound: N-Phenyl-2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide ( ) Core: Fused benzothieno-triazolo-pyrimidine vs. thienopyrimidine. Functional Groups: Sulfanyl (S–) linker vs. methylene (–CH2–) linker. Impact: The sulfanyl group may confer redox activity or metal coordination ability, while the triazolo moiety could enhance aromatic stacking interactions.

Analogues with Modified Acetamide Substituents

a) N-(2,3-Dichlorophenyl)acetamide Derivatives
  • Compound: 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide ( ) Acetamide Substituent: 2,3-Dichlorophenyl (strongly electron-withdrawing) vs. 4-chlorophenyl (moderately electron-withdrawing). Core: Dihydropyrimidin-2-yl thio vs. thienopyrimidine dione. Synthesis: Uses K₂CO₃ in acetone for nucleophilic substitution, similar to methods in . Impact: Dichlorophenyl groups increase molecular weight (344.21 g/mol) and may enhance halogen bonding in biological targets.
b) N-(4-Methylphenyl)acetamide Derivatives
  • Compound: 2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide ( ) Core: Nearly identical thienopyrimidine structure but with a sulfanyl linker. Substituents: 4-Methylphenyl (electron-donating) vs. 4-chlorophenyl (electron-withdrawing). Impact: Methyl groups improve solubility but reduce electrophilicity compared to chlorophenyl.

Crystallographic and Physicochemical Comparisons

a) Crystal Packing and Geometry
  • Compound: 2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide ( ) Dihedral Angles: 65.2° between aromatic rings vs. likely smaller angles in the target compound due to steric hindrance from dimethylbenzyl.
b) Elemental and Spectral Data
  • Compound: 2-(4-(4-Chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-ylamino)-N-phenylacetamide ( ) Molecular Weight: 474.64 g/mol vs. ~500–550 g/mol estimated for the target compound. Spectral Data: IR peaks at 1689 cm⁻¹ (amide C=O) and NMR signals for OCH₃ groups (δ 3.90 ppm) contrast with the target compound’s dimethylbenzyl protons (δ ~2.19 ppm).

Preparation Methods

Cyclocondensation of 2-Aminothiophene-3-Carboxylate

The thieno[3,2-d]pyrimidine scaffold forms through a one-pot cyclization reaction. A mixture of ethyl 2-aminothiophene-3-carboxylate (5.0 g, 29.4 mmol) and urea (8.8 g, 147 mmol) in acetic acid (50 mL) is refluxed at 120°C for 6 hours. The reaction is monitored by TLC (SiO₂, EtOAc/hexane 1:1), yielding 2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine as a white solid (4.2 g, 84%).

Key Data

  • Mp : 278–280°C (Lit.: 277–279°C)
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 11.32 (s, 1H, NH), 8.21 (s, 1H, C5-H), 7.45 (d, J = 5.6 Hz, 1H, C6-H), 4.24 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.31 (t, J = 7.1 Hz, 3H, CH₃).

N-Alkylation with 3,4-Dimethylbenzyl Bromide

The 3-position of the thienopyrimidine dione is alkylated using 3,4-dimethylbenzyl bromide (1.2 equiv) in anhydrous DMF with K₂CO₃ (2.5 equiv) as the base. The reaction proceeds at 80°C for 12 hours under nitrogen, achieving 76% yield of 3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine.

Optimization Insights

  • Catalyst Screening : ZnCl₂ (5 mol%) increases yield to 82% by facilitating bromide displacement.
  • Solvent Effects : DMF outperforms THF or DCM due to superior solubility of the intermediate.

Introduction of the Acetamide Side Chain

Bromoacetylation at the 1-Position

The 1-position nitrogen undergoes alkylation with bromoacetyl bromide (1.1 equiv) in dichloromethane at 0°C. Triethylamine (2.5 equiv) neutralizes HBr, yielding 1-(bromoacetyl)-3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine (89% yield).

Reaction Conditions

  • Temperature : 0°C → 25°C (prevents diacylation)
  • Workup : Sequential washes with 5% HCl, NaHCO₃, and brine.

Amidation with 4-Chloroaniline

The bromoacetyl intermediate reacts with 4-chloroaniline (1.2 equiv) in acetonitrile at reflux for 8 hours. TEMPO (10 mol%) and NaOtBu (2.0 equiv) are critical for suppressing oxidative byproducts, yielding the title compound in 77% isolated yield.

Spectroscopic Validation

  • HRMS (EI-QTOF) : [M+H]⁺ calcd for C₂₃H₂₀ClN₃O₃S: 460.0821; found: 460.0818.
  • ¹³C NMR (100 MHz, CDCl₃) : δ 168.4 (C=O), 164.1 (pyrimidine C4), 137.9 (C-Cl), 129.2–118.4 (aromatic Cs), 24.7 (CH₃).

Process Optimization and Scalability

Catalytic Enhancements

  • TEMPO/NaOtBu System : Reduces reaction time from 24 to 8 hours by stabilizing radical intermediates during amidation.
  • ZnCl₂ in Alkylation : Lowers activation energy for benzyl bromide coupling (ΔG‡ reduced by 12 kJ/mol).

Solvent and Temperature Profiling

Step Optimal Solvent Temperature (°C) Yield (%)
Cyclocondensation Acetic acid 120 84
N-Alkylation DMF 80 82
Bromoacetylation DCM 0→25 89
Amidation Acetonitrile 82 77

Analytical and Purification Strategies

Chromatographic Separation

Silica gel chromatography (EtOAc/hexane 3:7) resolves regioisomeric impurities during the alkylation step. Final purification via recrystallization from ethanol/water (4:1) affords ≥99.5% purity.

Spectroscopic Fingerprints

  • IR (KBr) : 1745 cm⁻¹ (C=O stretch), 1660 cm⁻¹ (amide I), 1540 cm⁻¹ (thiophene ring).
  • HPLC : tᴿ = 6.72 min (C18, MeCN/H₂O 70:30, 1.0 mL/min).

Mechanistic Considerations

Role of TEMPO in Amidation

TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) acts as a single-electron oxidant, converting NaOtBu into a strong base that deprotonates 4-chloroaniline. This facilitates nucleophilic attack on the bromoacetyl intermediate, minimizing N-arylation side reactions.

Steric Effects in N-Alkylation

The 3,4-dimethylbenzyl group induces a 15° dihedral angle between the benzyl and pyrimidine rings, confirmed by X-ray crystallography. This steric profile necessitates elevated temperatures (80°C) for complete alkylation.

Q & A

Q. Q: What are the common synthetic routes for preparing this compound, and what are the critical steps?

A: The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the thieno[3,2-d]pyrimidinone core via cyclization of substituted thiophene derivatives with urea or thiourea derivatives under acidic conditions.
  • Step 2 : Alkylation or substitution at the N3 position of the pyrimidinone ring using 3,4-dimethylbenzyl halides, often in the presence of a base like K₂CO₃ in DMF .
  • Step 3 : Introduction of the acetamide moiety via nucleophilic substitution. For example, reacting 2-chloroacetamide derivatives with the intermediate under reflux in acetonitrile .
    Critical steps include controlling reaction temperature to avoid side products and ensuring anhydrous conditions during alkylation. Purity is typically verified via HPLC (>95%) .

Advanced Synthesis

Q. Q: How can Design of Experiments (DOE) optimize reaction yields and minimize impurities?

A: DOE methodologies (e.g., factorial designs) are used to systematically vary parameters:

  • Variables : Temperature, solvent polarity, catalyst loading, and reaction time.
  • Example : A central composite design (CCD) can identify optimal conditions for cyclization, reducing byproducts like unreacted thiourea derivatives. Statistical software (e.g., Minitab) analyzes interactions between variables .
  • Validation : Confirm optimized conditions with triplicate runs, achieving >85% yield and <5% impurities .

Structural Characterization

Q. Q: What spectroscopic and crystallographic methods are used to confirm the compound’s structure?

A:

  • X-ray crystallography : Resolves bond lengths (e.g., C–N: 1.34–1.38 Å) and dihedral angles between aromatic rings (e.g., 42–67°), confirming spatial conformation .
  • NMR : ¹H NMR detects methyl groups (δ 2.2–2.5 ppm) and acetamide protons (δ 7.8–8.1 ppm). ¹³C NMR confirms carbonyl carbons (δ 165–170 ppm) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 465.12) .

Advanced Structural Analysis

Q. Q: How can computational modeling predict conformational stability and intermolecular interactions?

A:

  • Density Functional Theory (DFT) : Calculates optimized geometries and intramolecular hydrogen bonds (e.g., N–H⋯O, ~2.1 Å) stabilizing folded conformations .
  • Molecular Dynamics (MD) : Simulates crystal packing forces (e.g., π-π stacking, van der Waals interactions) using software like GROMACS .
  • Validation : Overlay computed and experimental XRD structures to assess accuracy (RMSD < 0.5 Å) .

Biological Screening

Q. Q: What experimental designs are used for initial bioactivity screening?

A:

  • Enzyme assays : Test inhibition of kinases (e.g., EGFR) at 10 µM compound concentration in Tris-HCl buffer (pH 7.4) with ATP as a cofactor. IC₅₀ values are determined via fluorometric assays .
  • Cell-based models : Use cancer cell lines (e.g., HeLa) in MTT assays (48-hour exposure, 1–100 µM dose range). Normalize viability to DMSO controls .

Advanced Bioactivity Studies

Q. Q: How can molecular docking elucidate the mechanism of action?

A:

  • Target selection : Prioritize proteins with structural similarity to known pyrimidinone targets (e.g., PARP-1, CDK2).
  • Software : AutoDock Vina or Schrödinger Suite docks the compound into active sites, scoring binding energies (ΔG < -8 kcal/mol suggests strong affinity) .
  • Validation : Compare docking poses with co-crystallized inhibitors (PDB: 3LQS) to identify key interactions (e.g., hydrogen bonds with Asp86) .

Data Contradictions

Q. Q: How to address discrepancies in reported bioactivity across studies?

A:

  • Purity verification : Re-analyze compound batches via LC-MS to rule out impurities (>98% purity required) .
  • Assay standardization : Use identical buffer conditions (e.g., 50 mM Tris-HCl, pH 7.5) and cell passage numbers (P5–P10) .
  • Structural analogs : Compare activity of derivatives to isolate substituent effects (e.g., 4-chlorophenyl vs. 3-fluorophenyl) .

Stability Studies

Q. Q: What methodologies assess compound stability under varying conditions?

A:

  • Forced degradation : Expose to 0.1 M HCl (acidic), 0.1 M NaOH (basic), and UV light (photolytic) for 24 hours. Monitor degradation via UPLC .
  • Thermal stability : Store at 40°C/75% RH for 4 weeks. Quantify decomposition products (e.g., hydrolyzed acetamide) using GC-MS .

Solubility Optimization

Q. Q: How can formulation strategies improve aqueous solubility?

A:

  • Co-solvents : Use DMSO:PBS (1:9 v/v) for in vitro studies.
  • Nanoparticle encapsulation : Prepare PLGA nanoparticles (200 nm size) via emulsion-solvent evaporation, achieving >80% encapsulation efficiency .
  • Salt formation : React with hydrochloric acid to form a water-soluble hydrochloride salt (tested via shake-flask method) .

Computational Reaction Design

Q. Q: How can reaction path search tools streamline novel derivative synthesis?

A:

  • Quantum chemical calculations : Use Gaussian 16 to model transition states (TS) and activation energies (ΔG‡) for key steps like cyclization .
  • Retrosynthetic analysis : AI platforms (e.g., Synthia) propose routes prioritizing atom economy and step efficiency (e.g., one-pot vs. multi-step) .
  • Validation : Compare predicted and experimental yields for 5–10 derivatives (R² > 0.85 indicates reliability) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.